

Physical characteristics of Phenanthrene-13C6 solid

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An In-depth Technical Guide to the Physical Characteristics of Solid Phenanthrene-13C6

Introduction

Phenanthrene-13C6 is a stable isotope-labeled form of phenanthrene, a polycyclic aromatic hydrocarbon (PAH) composed of three fused benzene rings. In Phenanthrene-13C6, six of the fourteen carbon atoms are replaced with the heavy isotope, carbon-13. This isotopic labeling makes it an invaluable tool in analytical chemistry, particularly as an internal standard for the quantification of phenanthrene in various environmental and biological matrices using isotope dilution mass spectrometry.[1][2] Its physical characteristics are fundamentally similar to those of its unlabeled counterpart, with the primary difference being its molecular weight. This guide provides a detailed overview of the physical properties of solid Phenanthrene-13C6, the experimental protocols for their determination, and its application in analytical workflows.

Physical and Chemical Properties

The physical properties of **Phenanthrene-13C6** are nearly identical to those of unlabeled phenanthrene, with the exception of properties dependent on molecular mass. The following table summarizes the key physical and chemical data. Data for unlabeled phenanthrene are provided as a close proxy where specific data for the labeled compound are not available.



Property	Value	Reference
Appearance	Colorless to white crystalline solid, may appear as flakes or platelets. Solutions can exhibit blue fluorescence.	[3][4]
Molecular Formula	Ca ¹³ C ₆ H ₁₀	[2][5][6]
Molecular Weight	184.19 g/mol	[2][5]
Unlabeled Molecular Weight	178.23 g/mol	[7]
CAS Number	1189955-53-0	[2][5][6][8]
Unlabeled CAS Number	85-01-8	[9]
Purity	Typically ≥99%	[2]
Melting Point	95 - 101 °C (for unlabeled phenanthrene)	[3]
Boiling Point	336 °C (for unlabeled phenanthrene)	[3]
Solubility in Water	Insoluble	[3]
Solubility in Organic Solvents	Soluble in alcohol, ether, benzene, toluene, carbon tetrachloride, and glacial acetic acid.	[7]
Density	1.063 g/cm³ (for unlabeled phenanthrene)	[3]

Experimental Protocols

Detailed methodologies for determining the key physical characteristics of solid **Phenanthrene-13C6** are outlined below. These protocols are based on established standard methods.

Melting Point Determination (Capillary Method)

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This protocol is based on the principles outlined in ASTM E324 and E794 standards for determining the melting point of crystalline solids.[10][11][12]

- Principle: The melting point of a pure crystalline solid is the temperature at which it
 transitions from the solid to the liquid phase. It is typically recorded as a range, from the
 temperature of the first visible liquid drop to the temperature at which all solid has melted. A
 narrow melting range is indicative of high purity.[13]
- Apparatus: A melting point apparatus with a heated block, a light source, a magnifying lens for observation, and a calibrated thermometer or digital temperature sensor. Capillary tubes (closed at one end).

Procedure:

- Sample Preparation: A small amount of finely powdered solid Phenanthrene-13C6 is packed into a capillary tube to a height of 1-2 mm.[13]
- Heating: The capillary tube is placed in the heating block of the apparatus. The temperature is raised rapidly to about 10-15°C below the expected melting point, and then the heating rate is slowed to 1-2°C per minute to ensure thermal equilibrium.
- Observation: The sample is observed through the magnifying lens. The temperature at which the first drop of liquid appears is recorded as the initial melting point. The temperature at which the last crystal melts is recorded as the final melting point.[13]

Solubility Determination in Water (Flask Method)

This protocol is based on the OECD Guideline 105 for testing the water solubility of chemicals. [14][15][16][17]

- Principle: This method determines the saturation concentration of a substance in water at a given temperature. An excess of the solid is equilibrated with water until the solution is saturated, after which the concentration of the dissolved substance is measured.
- Apparatus: Erlenmeyer flasks with stoppers, a mechanical shaker or magnetic stirrer, a
 constant temperature water bath (20 ± 0.5 °C), a centrifuge or filtration system, and a
 suitable analytical instrument (e.g., HPLC or GC/MS) for concentration measurement.



Procedure:

- Equilibration: An excess amount of solid **Phenanthrene-13C6** is added to a known volume of deionized water in a flask.
- Agitation: The flask is sealed and agitated in a constant temperature bath to facilitate dissolution and reach equilibrium. The agitation time is determined in a preliminary test but is typically 24-48 hours.[16]
- Phase Separation: Once equilibrium is reached, the mixture is allowed to settle, and the solid and aqueous phases are separated by centrifugation or filtration.
- Analysis: The concentration of **Phenanthrene-13C6** in the clear aqueous phase is determined using a calibrated analytical method.

Crystal Structure Determination (Single-Crystal X-ray Diffraction)

This protocol outlines the general steps for determining the crystal structure of an organic compound like **Phenanthrene-13C6**.[3][18][19]

• Principle: Single-crystal X-ray diffraction is a technique that provides the precise threedimensional arrangement of atoms in a crystal by analyzing the diffraction pattern of an X-ray beam scattered by the crystal.[3]

Procedure:

- Crystal Growth: High-quality single crystals are required. A common method is slow evaporation or vapor diffusion.[19]
 - Dissolve Phenanthrene-13C6 in a suitable solvent in which it is moderately soluble (e.g., toluene).
 - Place this solution in a small, open vial.
 - Place the small vial inside a larger, sealed container that contains a small amount of a "poor" solvent (an "anti-solvent" in which the compound is less soluble, e.g., hexane).



- Over time, the vapor of the poor solvent will slowly diffuse into the solution, reducing the solubility of Phenanthrene-13C6 and promoting the slow growth of single crystals.
- Data Collection: A suitable crystal (typically <0.3 mm in all dimensions) is mounted on a goniometer head and placed in a single-crystal X-ray diffractometer. The crystal is cooled (often in a stream of liquid nitrogen) to reduce thermal vibrations and then irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.[3]
 [18]
- Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and symmetry. The positions of the atoms in the crystal lattice are determined using computational methods. The resulting structural model is then refined to achieve the best possible fit with the experimental data.[3]

Application in Analytical Workflows

The primary application of **Phenanthrene-13C6** is as an internal standard for the quantification of phenanthrene and other PAHs in environmental samples by gas chromatography-mass spectrometry (GC/MS), as detailed in methods like EPA Method 8270D.[21][22][23][24]

Principle of Isotope Dilution: Phenanthrene-13C6 is chemically identical to native
phenanthrene and thus behaves similarly during sample preparation, extraction, and
analysis. However, it is distinguishable by its higher mass. By adding a known amount of
Phenanthrene-13C6 to a sample, any loss of the analyte during the procedure will be
mirrored by a proportional loss of the internal standard. The ratio of the native analyte to the
labeled standard, as measured by the mass spectrometer, remains constant regardless of
sample loss, allowing for accurate quantification.

Typical GC/MS Workflow for PAH Analysis

The following diagram and protocol describe a typical workflow for the analysis of PAHs in a solid matrix like soil, using **Phenanthrene-13C6** as an internal standard.





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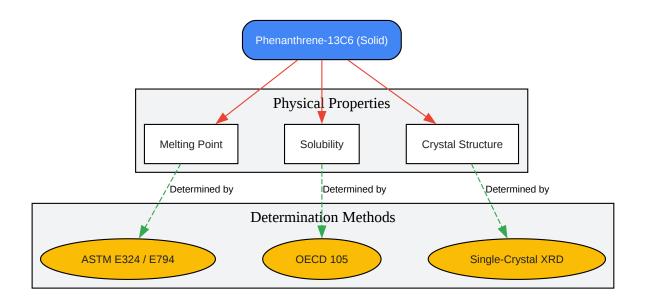
Caption: Workflow for PAH analysis using **Phenanthrene-13C6** as an internal standard.

- Detailed Protocol (based on EPA Method 8270D):
 - Sample Extraction: A known mass of the sample (e.g., soil) is extracted with an appropriate solvent (e.g., a mixture of acetone and hexane) using a technique like Soxhlet extraction or pressurized fluid extraction.
 - Extract Concentration: The solvent extract is concentrated to a small, known volume (e.g., 1 mL).
 - Internal Standard Spiking: A precise volume of a standard solution of Phenanthrene-13C6 is added to the concentrated extract.
 - GC/MS Analysis:
 - An aliquot of the spiked extract is injected into the GC/MS system.
 - The compounds are separated on a capillary column with a temperature program that ramps the oven temperature to elute the PAHs.
 - The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode, where it only monitors for the specific molecular ions of the target PAHs and the internal standard (e.g., m/z 178 for phenanthrene and m/z 184 for **Phenanthrene-13C6**).
 - Quantification: The concentration of native phenanthrene in the sample is calculated by comparing the peak area of phenanthrene to the peak area of **Phenanthrene-13C6**, using a response factor determined from the analysis of calibration standards.



Logical Relationships of Physical Characteristics

The following diagram illustrates the relationship between the fundamental physical properties of solid **Phenanthrene-13C6** and the standard experimental methods used for their determination.



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Caption: Key physical properties of **Phenanthrene-13C6** and their determination methods.

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